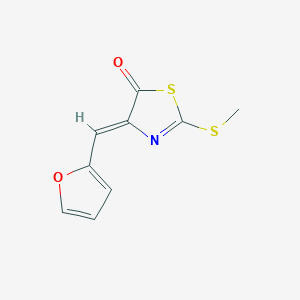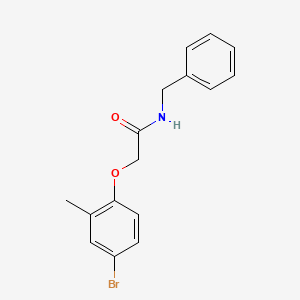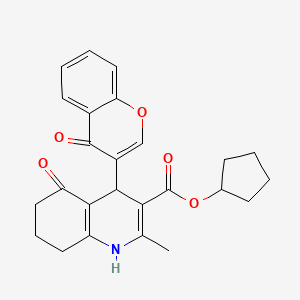
4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as FMT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMT has been found to possess several biological activities, including antimicrobial, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways in the target organism. In bacteria, 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one is believed to inhibit the synthesis of cell wall and protein synthesis, leading to cell death. In cancer cells, 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one is believed to induce apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been found to possess several biochemical and physiological effects. In vitro studies have shown that 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one can inhibit the growth of cancer cells and bacteria, reduce oxidative stress, and induce apoptosis. In vivo studies have shown that 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one can reduce tumor growth and improve the survival rate of animals with cancer. 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one is also stable under normal laboratory conditions, making it easy to handle and store. However, 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has some limitations, including its low solubility in water and some organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one. One direction is the development of 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one-based drugs for the treatment of cancer and infectious diseases. Another direction is the development of 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one-based pesticides for the control of pests and diseases in agriculture. Further research is also needed to understand the mechanism of action of 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one and its potential side effects. Additionally, the synthesis of 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one analogs with improved properties, such as solubility and bioavailability, could lead to the development of more effective 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one-based drugs and pesticides.
Conclusion
4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a heterocyclic compound that has shown promising biological activities, including antimicrobial, antioxidant, and anticancer properties. 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. Further research is needed to fully understand the mechanism of action of 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one and its potential applications in various fields. The development of 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one-based drugs and pesticides could have significant implications for human health and the environment.
Méthodes De Synthèse
The synthesis of 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one involves the condensation of 2-aminothiazole with furfural and methylthioacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is obtained in good yield and purity after purification by recrystallization.
Applications De Recherche Scientifique
4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been found to possess antimicrobial properties against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also shown promising anticancer activity by inducing apoptosis in cancer cells. In agriculture, 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been found to possess insecticidal and fungicidal properties, making it a potential candidate for the development of eco-friendly pesticides. In the food industry, 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been found to possess antioxidant properties, making it a potential candidate for the preservation of food products.
Propriétés
IUPAC Name |
(4Z)-4-(furan-2-ylmethylidene)-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c1-13-9-10-7(8(11)14-9)5-6-3-2-4-12-6/h2-5H,1H3/b7-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWHWVKQRRBLFF-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC=CO2)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC=CO2)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(dibenzylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B4887925.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4887933.png)
![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4887937.png)
![8-ethoxy-4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4887958.png)
![N,N'-[(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)di-4,1-phenylene]diacetamide](/img/structure/B4887959.png)
![2-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4887966.png)
![N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4887971.png)
![4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4887978.png)

![6-methyl-5-{5-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B4887994.png)
![2-[4-(1H-indol-2-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4887998.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chloro-2-hydroxyphenyl)acetamide](/img/structure/B4888016.png)
![2-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2-propanol trifluoroacetate (salt)](/img/structure/B4888017.png)
